4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid
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Overview
Description
4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid is a chemical compound known for its unique structural features and potential applications in various fields. It contains a benzodioxine ring system, which is a fused ring structure consisting of a benzene ring and a dioxine ring. The sulfonyl group attached to the benzodioxine ring and the benzoic acid moiety contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst at ppm levels.
Attachment of the Benzoic Acid Moiety: The final step involves the esterification or amidation of the benzodioxine-sulfonyl intermediate with benzoic acid or its derivatives.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalysts, and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of sulfonamides or sulfonate esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides or fluorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzodioxine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride
- 1,4-Benzodioxane
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness: 4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid is unique due to the presence of both the benzodioxine ring and the sulfonyl group, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7S/c16-15(17)10-1-3-11(4-2-10)22-23(18,19)12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKDQLYGMLKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)OC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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